
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide
Übersicht
Beschreibung
This compound is also referred to as 5,5-dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane (DMOCP) .
Synthesis Analysis
DMOCP can be prepared by reacting phosphorous oxychloride (in dry toluene) with 2,2-dimethyl-1,3-propane diol and triethyl amine .Molecular Structure Analysis
The molecular structure of this compound is available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
This compound has been used in various chemical reactions such as Palladium (I) catalyzed addition of P (O)-H bonds, highly regioselective modified Pudovik addition reaction, radical reactions mediated by manganese (III) acetate, and stable cyclic DEPMPO derivatives as mechanistic markers of stereoselective hydroxyl radical adduct formation in biological systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 242.2082 . More specific properties such as melting point and boiling point are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide”, focusing on its unique applications:
Palladium (I) Catalyzed Addition of P(O)-H Bonds
This compound is used as a reactant in the palladium (I) catalyzed addition of P(O)-H bonds, which is a type of chemical reaction used in organic synthesis to form new phosphorus-containing compounds .
Regioselective Modified Pudovik Addition Reaction
It serves as a reactant for highly regioselective modified Pudovik addition reactions. This reaction is important for creating compounds with specific structural arrangements .
Radical Reactions Mediated by Manganese (III) Acetate
The compound is involved in radical reactions mediated by manganese (III) acetate. These reactions are significant in the synthesis of various organic compounds .
Formation of Stable Cyclic DEPMPO Derivatives
It is used to form stable cyclic DEPMPO derivatives that act as mechanistic markers for stereoselective hydroxyl radical adduct formation in biological systems .
Synthesis of Cyclic Diguanosine Monophosphate (c-di-GMP)
This compound may be used in the synthesis of cyclic diguanosine monophosphate (c-di-GMP), which is an important signaling molecule in bacteria .
Flame Retardant for Viscose Fibers
It has been utilized as a flame retardant for viscose fibers, addressing issues like low flame-retardant efficiency and poor interfacial interaction with the fiber matrix .
Safety and Hazards
This compound is classified as Skin Corr. 1B under the GHS classification, indicating that it can cause skin corrosion or irritation . Precautionary measures include avoiding inhalation or skin contact, wearing protective gloves and eye protection, and following specific procedures in case of skin contact or inhalation .
Eigenschaften
IUPAC Name |
5,5-dimethyl-1,3,2-dioxaphosphinan-2-ium 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWYMHQAVLOJKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO[P+](=O)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063292 | |
| Record name | 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide | |
CAS RN |
4090-60-2 | |
| Record name | 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient method for synthesizing 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide according to the research?
A1: The research paper concludes that the alcoholysis of diethylphosphonium chloride is a superior method for synthesizing 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide compared to other investigated methods []. The paper highlights the improved efficiency of this method without delving into specific comparative data.
Q2: How was the structure of the intermediate compound confirmed in the synthesis process?
A2: The structure of the intermediate compound formed during the synthesis of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide was confirmed using a combination of elemental analysis and infrared (IR) spectroscopy []. These techniques allowed the researchers to verify the composition and bonding patterns within the intermediate, supporting the proposed reaction pathway.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



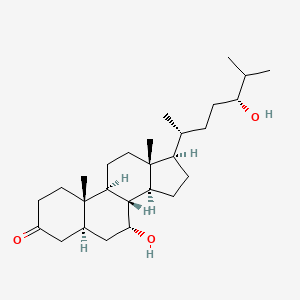
![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)
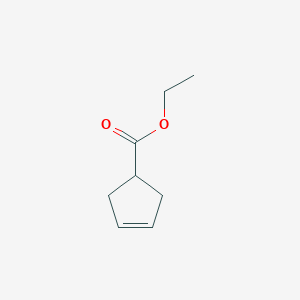
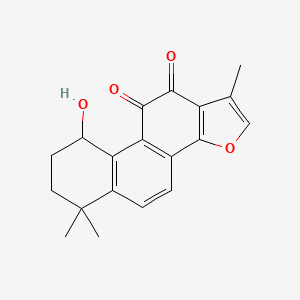
![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)

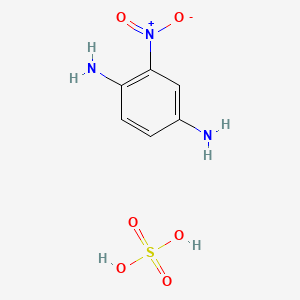
![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)
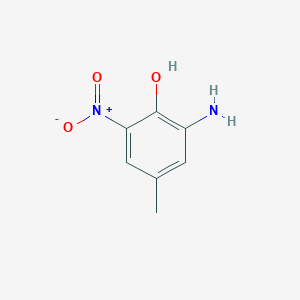
![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)

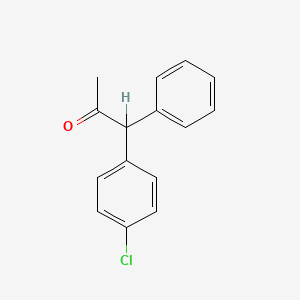
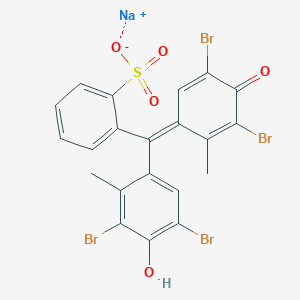
![1H-imidazo[4,5-b]pyrazine](/img/structure/B1587860.png)